molecular formula C17H26O2 B1217254 Benzyl 2,2-dimethyloctanoate CAS No. 81325-79-3

Benzyl 2,2-dimethyloctanoate

Cat. No.: B1217254
CAS No.: 81325-79-3
M. Wt: 262.4 g/mol
InChI Key: ZGWYSKCFFPGGPS-UHFFFAOYSA-N
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Description

Benzyl 2,2-dimethyloctanoate is a branched-chain aliphatic ester derived from benzyl alcohol and 2,2-dimethyloctanoic acid. Its molecular formula is C₁₇H₂₄O₂, comprising a benzyl group (C₆H₅CH₂–) esterified to a branched octanoic acid moiety with methyl substituents at the second carbon. This structure confers unique physicochemical properties, such as reduced crystallinity and enhanced solubility in nonpolar solvents compared to straight-chain analogs.

Properties

CAS No.

81325-79-3

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

benzyl 2,2-dimethyloctanoate

InChI

InChI=1S/C17H26O2/c1-4-5-6-10-13-17(2,3)16(18)19-14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3

InChI Key

ZGWYSKCFFPGGPS-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCC(C)(C)C(=O)OCC1=CC=CC=C1

Other CAS No.

81325-79-3

Synonyms

BDOT
benzyl 2,2-dimethyloctanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Benzyl 2,2-dimethyloctanoate belongs to the ester family, characterized by an oxygen atom linking an alcohol (benzyl) and an acid (2,2-dimethyloctanoic acid). Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Esters
Compound Acid Moiety Alcohol Moiety Branching CAS #
This compound 2,2-Dimethyloctanoic acid Benzyl Branched (C8) Not provided
Benzyl benzoate Benzoic acid Benzyl Aromatic (C7) 120-51-4
Methyl benzoate Benzoic acid Methyl Straight-chain 93-58-3
Isopropyl benzoate Benzoic acid Isopropyl Branched (C3) 939-48-0
3-Methyl-2-butenyl benzoate Benzoic acid 3-Methyl-2-butenyl Unsaturated branched 5205-11-8

Key Observations :

  • Branching vs. Aromaticity: Unlike benzyl benzoate (aromatic acid moiety), this compound features a branched aliphatic acid, likely reducing its melting point and increasing lipid solubility.
  • Chain Length: Longer carbon chains (e.g., octanoate vs. benzoate) enhance hydrophobicity, making this compound more suitable for nonpolar applications like lubricants or emollients.

Pharmacological and Therapeutic Comparisons

In a clinical trial, 25% benzyl benzoate demonstrated an 87% cure rate for scabies, significantly outperforming permethrin 5% (27% cure rate) due to emerging acaricide resistance . Though structurally distinct, the benzyl group in both compounds may contribute to skin permeability, but the branched acid in this compound could alter its bioavailability or toxicity profile.

Physicochemical Properties

Branching in the acid moiety influences physical properties:

  • Volatility: Branched esters (e.g., isopropyl benzoate ) typically exhibit higher volatility than straight-chain analogs. This compound’s branched structure may similarly enhance evaporation rates, making it useful in fragrance formulations.
  • Solubility: Increased branching reduces polarity, improving solubility in oils and organic solvents. This contrasts with aromatic esters like phenyl benzoate (CAS 93-99-2), which have rigid structures and lower solubility in nonpolar media .

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